molecular formula C11H21Cl3Si B098294 10-Undecenyltrichlorosilane CAS No. 17963-29-0

10-Undecenyltrichlorosilane

Cat. No.: B098294
CAS No.: 17963-29-0
M. Wt: 287.7 g/mol
InChI Key: KFFLNZJAHAUGLE-UHFFFAOYSA-N
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Description

10-Undecenyltrichlorosilane: is an organosilicon compound with the chemical formula C11H21Cl3Si . It is a trichlorosilane derivative with an undecenyl group attached to the silicon atom. This compound is known for its reactivity with various substrates, making it useful in a range of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecenyltrichlorosilane can be synthesized through the hydrosilylation of 10-undecen-1-ol with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trichlorosilane to the double bond of the undecenyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 10-Undecenyltrichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 10-Undecenyltrichlorosilane is used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in surface modification techniques to create hydrophobic or hydrophilic surfaces .

Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also utilized in the preparation of bioactive surfaces for cell culture applications .

Medicine: this compound is explored for its potential in drug delivery systems and medical device coatings. Its ability to form stable siloxane bonds makes it suitable for creating durable and biocompatible coatings .

Industry: In industrial applications, this compound is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of specialty polymers and resins .

Comparison with Similar Compounds

  • Octyltrichlorosilane
  • Decyltrichlorosilane
  • Nonyltrichlorosilane

Comparison: 10-Undecenyltrichlorosilane is unique due to its longer carbon chain and the presence of a double bond in the undecenyl group. This structural feature imparts distinct reactivity and properties compared to other trichlorosilanes. For example, the double bond allows for additional functionalization possibilities, making it more versatile in certain applications .

Properties

IUPAC Name

trichloro(undec-10-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFLNZJAHAUGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402583
Record name 10-UNDECENYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17963-29-0
Record name 10-UNDECENYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Undecenyltrichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 10-Undecenyltrichlorosilane interact with silicon surfaces and what are the resulting properties?

A: this compound (10-UTS) forms self-assembled monolayers (SAMs) on silicon surfaces through a two-step process: [, , ]

    Q2: How can the surface properties of this compound SAMs be further modified?

    A: The terminal alkene group of this compound SAMs provides a versatile chemical handle for further surface modifications. One common approach is ozonolysis, which cleaves the carbon-carbon double bond in the alkene, ultimately yielding a carboxylic acid (-COOH) group. [] This transformation significantly alters the surface properties, switching from hydrophobic to hydrophilic due to the polar nature of the carboxylic acid group. This hydrophilic surface then allows for further chemical modifications and bioconjugation strategies. []

    Q3: Can you elaborate on the application of controlled surface reactions in tailoring the wettability of this compound modified surfaces?

    A: Researchers have successfully employed controlled oxidation reactions to generate radially inward wettability gradients on surfaces modified with this compound SAMs. [] By precisely controlling the oxidation of the terminal alkene groups to carboxylic acid groups, a gradient is formed with a hydrophilic center and hydrophobic exterior. This technique allows for precise control over the size and shape of the gradient without the need for complex fabrication methods like elastomeric stamps. [] The resulting surfaces demonstrate a unique water-collecting capability due to the radial wettability gradient, showcasing the potential for applications in microfluidics and water harvesting. []

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